3-Methylazepane is a cyclic amine belonging to the azepane family, characterized by a seven-membered ring containing one nitrogen atom. Its molecular formula is , with a molecular weight of approximately 113.20 g/mol. The structure of 3-methylazepane includes a methyl group attached to the third carbon of the azepane ring, which contributes to its unique chemical properties and potential applications in various fields.
Common reagents for these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides or acyl chlorides for substitution reactions.
Research indicates that 3-methylazepane exhibits potential biological activity, particularly in medicinal chemistry. It is being investigated for its interactions with various biomolecules and its potential therapeutic applications. The presence of the azepane ring structure allows for unique conformational flexibility, which may enhance its binding affinity to specific targets such as enzymes and receptors.
The synthesis of 3-methylazepane typically involves several approaches:
3-Methylazepane has a variety of applications across different fields:
Interaction studies involving 3-methylazepane focus on its binding affinity with various receptors and enzymes. These studies aim to elucidate its mechanism of action and identify potential therapeutic targets. Understanding these interactions can help optimize its efficacy as a pharmaceutical agent and guide the development of new derivatives with enhanced biological activity .
Several compounds share structural similarities with 3-methylazepane. Below is a comparison highlighting its uniqueness:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Methylazepane | Azepane ring with methyl at position 4 | Different methyl position affects reactivity |
| 5-Methylazepane | Azepane ring with methyl at position 5 | Variation in methyl position influences properties |
| tert-Butyl 4-amino-3-methylazepane-1-carboxylate | Azepane ring with carboxylate group | Incorporation of carboxylate alters biological activity |
| tert-Butyl 4-amino-4-methylpiperidine-1-carboxylate | Piperidine ring | Different ring structure influences properties |
The primary distinction lies in the specific arrangement of functional groups and ring structures that influence their chemical behavior and biological interactions. The unique positioning of substituents in 3-methylazepane contributes to its distinct reactivity profiles compared to other azepanes and related cyclic amines .
3-Methylazepane belongs to the azepane family, characterized by a seven-membered ring containing one nitrogen atom. The compound’s IUPAC name, 3-methylazepane, reflects the methyl substituent at the third position of the azepane backbone (Figure 1). The azepane ring itself adopts a chair-like conformation with moderate flexibility, allowing for dynamic interconversion between puckered states. The nitrogen atom, positioned at the 1-position, acts as a secondary amine, contributing to the compound’s basicity and ability to form salts such as 3-methylazepane hydrochloride (C₇H₁₆ClN).
The SMILES notation CC1CCCCNC1 succinctly encodes the connectivity, while the InChIKey WDIJVCDMRLXFMB-UHFFFAOYSA-N provides a unique identifier for computational studies.
The synthesis of azepanes dates to mid-20th-century efforts to expand the scope of nitrogen heterocycles. Early methods relied on ring-expansion strategies, such as the Beckmann rearrangement of cyclohexanone oximes or the irradiation of nitroarenes to generate nitrene intermediates. For instance, photochemical dearomatization of nitrobenzene derivatives enabled the construction of azepane scaffolds, as demonstrated in a 2023 Nature study.
These advancements underscore the compound’s role as a testbed for methodological innovation in heterocyclic chemistry.
Positional isomerism profoundly impacts the physicochemical and biological properties of azepanes. For 3-methylazepane, the methyl group’s location distinguishes it from isomers like 1-methylazepane (CAS 1192-95-6) and 2-methylazepane (Table 1).
| Isomer | CAS Number | Molecular Formula | Key Properties |
|---|---|---|---|
| 3-Methylazepane | 1798010-22-6 | C₇H₁₅N | Moderate basicity; conformational flexibility |
| 1-Methylazepane | 1192-95-6 | C₇H₁₅N | Increased steric hindrance at nitrogen site |
| 2-Methylazepane | Not reported | C₇H₁₅N | Hypothesized enhanced ring puckering |
The 3-methyl isomer’s steric profile favors interactions with flat aromatic systems in potential pharmacological targets, whereas 1-methylazepane’s proximal methyl group may hinder nitrogen participation in hydrogen bonding. Such distinctions highlight the importance of regiochemical control in synthesis.
Gold-catalyzed [5 + 2] annulation represents a highly efficient and versatile approach for the synthesis of azepan-4-ones, which can serve as precursors to 3-methylazepane derivatives [4]. This methodology involves a two-step sequence that demonstrates remarkable regioselectivity and diastereoselectivity in the formation of seven-membered nitrogen heterocycles [5]. The reaction mechanism proceeds through a gold carbene intermediate generated via gold-catalyzed intramolecular alkyne oxidation, which subsequently undergoes a challenging formal 1,7-carbon-hydrogen insertion to form the desired seven-membered ring [4].
The gold-catalyzed process begins with the alkylation of secondary amines followed by one-pot oxidation and gold catalysis [5]. For symmetric secondary amines, this methodology tolerates various functional groups including phenyl and tert-butyldimethylsilyloxy groups while maintaining high yields [4]. The formation of bicyclic azepan-4-ones fused with either pyrrolidine or azepane rings demonstrates the versatility of this approach [5]. Notably, when non-symmetric secondary amines are employed, the reaction exhibits sensitivity to steric differences, resulting in good to excellent regioselectivities [4].
| Entry | Substrate Type | Gold Catalyst | Reaction Conditions | Yield (%) | Selectivity | Reference |
|---|---|---|---|---|---|---|
| 1 | Secondary amine (symmetric) | Au(III) | Room temperature | Good | High regioselectivity | [4] [5] |
| 2 | Secondary amine with TBSO group | Au(III) | Room temperature | Good | High regioselectivity | [4] [5] |
| 3 | Bicyclic pyrrolidine-fused | Au(III) | Room temperature | Good | High regioselectivity | [4] [5] |
| 4 | Bicyclic azepane-fused | Au(III) | Room temperature | Good | High regioselectivity | [4] [5] |
| 5 | Secondary amine (asymmetric) | Au(III) | Room temperature | Good | Excellent regioselectivity | [4] [5] |
The gold-catalyzed annulation strategy has been further extended to intermolecular [4 + 3] cycloadditions, where propargyl esters react with imine partners to generate azepine frameworks [6]. This Au(III)-catalyzed synthesis proceeds through a stepwise mechanism involving gold-promoted isomerization of propargyl esters to form gold-carbenoid intermediates [6]. The subsequent nucleophilic addition of imine nitrogen generates allylgold intermediates that undergo intramolecular nucleophilic addition to form the seven-membered ring system [6].
Nucleophilic substitution methodologies provide alternative pathways for azepane synthesis, particularly when stereoselective installation of the carbon-nitrogen bond is required [7]. The regioselective ring opening of carbohydrate-derived bis-epoxides by ammonia or primary amines represents one of the most established approaches for accessing polyhydroxyazepanes [8]. This strategy, developed by Wong and subsequently refined by other research groups, enables the synthesis of heavily substituted azepane derivatives with multiple hydroxyl groups [7].
The nitrogen nucleophilic ring opening of cyclic sulfates derived from glucose has emerged as an effective method for synthesizing pentahydroxylated azepanes [8]. This approach involves the asymmetric hydroxylation of glucose derivatives followed by formation of cyclic sulfate intermediates, which undergo nucleophilic attack by nitrogen nucleophiles [7]. The final cyclization is typically achieved through reductive amination, providing access to complex polyhydroxylated azepane structures [8].
| Method | Substrate | Nucleophile | Key Features | Reference |
|---|---|---|---|---|
| Regioselective ring opening of bis-epoxides | Carbohydrate-derived bis-epoxides | Ammonia or primary amines | Stereoselective installation of C-N bond | [7] [8] |
| Nitrogen nucleophilic ring opening of cyclic sulfate | Cyclic sulfate from D-glucose | Nitrogen nucleophile | Pentahydroxylated azepane synthesis | [7] [8] |
| Double nucleophilic aromatic substitution | 3,3′-(Z)-ethene-1,2-diylbis(4-chloropyridine) | Primary amines | Catalyst-free, microwave conditions | [9] |
| Hypervalent silicate-assisted azidation | cis-Disubstituted azepane | Azide ion | First example with azepane motif | [10] |
| Microwave-assisted synthesis from chloropyridines | Primary amines + chloropyridine derivatives | Primary amines | Double substitution mechanism | [9] |
Microwave-assisted synthesis through double nucleophilic aromatic substitution has been developed for the preparation of dipyridoazepine derivatives [9]. This catalyst-free methodology employs 3,3′-(Z)-ethene-1,2-diylbis(4-chloropyridine) as the electrophilic partner and primary amines as nucleophiles under microwave irradiation conditions [9]. The reaction proceeds through a double nucleophilic aromatic substitution mechanism, providing a valuable synthetic tool for accessing azepine frameworks with extended aromatic systems [9].
The hypervalent silicate-assisted azidation approach represents the first example of stereospecific azidation of substituted azepanes [10]. This methodology demonstrates exceptional stereochemical control and provides access to azido-substituted azepanes that can serve as versatile intermediates for further functionalization [10]. The reaction proceeds through a stereospecific mechanism that preserves the stereochemical integrity of the starting azepane substrate [10].
Reductive amination represents one of the most significant and versatile methods for synthesizing azepane derivatives, offering flexibility in the formation of primary, secondary, and tertiary amines [11]. The intramolecular reductive amination approach has proven particularly effective for seven-membered ring formation, where aldehydes or ketones bearing appropriately positioned amine functionality undergo cyclization to form the azepane core [12]. This methodology benefits from the preorganization of the reactive centers, which facilitates the challenging seven-membered ring closure [11].
Biocatalytic asymmetric reductive amination using imine reductases has emerged as a powerful strategy for synthesizing enantioenriched azepane derivatives [13]. Imine reductases from various microbial sources have demonstrated exceptional enantioselectivity in the formation of chiral azepanes, with some enzymes achieving enantioselectivities exceeding 99% [11]. The enzymatic approach offers significant advantages in terms of stereochemical control and environmental sustainability compared to traditional chemical methods [13].
| Strategy | Enzyme/Catalyst | Substrate | Enantioselectivity | Application | Reference |
|---|---|---|---|---|---|
| Intramolecular reductive amination | Chemical reducing agents | Aldehydes/ketones with amine chain | Moderate | Seven-membered ring formation | [11] [12] |
| Biocatalytic asymmetric reductive amination | Imine reductases (IREDs) | Carbonyl compounds + amines | Up to >99% ee | 2-Aryl azepanes synthesis | [13] [11] |
| Double reductive amination (DRA) | Chemical reducing agents | Sugar-derived dialdehydes | Low selectivity | Trihydroxyazepanes | [7] [8] |
| Iron-catalyzed reductive amination | Iron catalysts | ω-Amino fatty acids + carbonyls | Good | Cyclic amines from fatty acids | [2] |
| Chemoenzymatic sequential approach | Imine reductases + MAO | Aryl substituents | High ee | 2,2-Disubstituted azepanes | [13] |
The double reductive amination methodology involves the treatment of sugar-derived dialdehydes with appropriate amine nucleophiles under reducing conditions [8]. While this approach typically exhibits low stereoselectivity in the individual reductive amination steps, it provides access to trihydroxyazepanes and other heavily functionalized derivatives [7]. The methodology has been particularly useful for synthesizing azepane analogues of natural iminosugars [8].
Iron-catalyzed reductive amination of carbonyl derivatives with ω-amino fatty acids represents an environmentally benign approach to cyclic amine synthesis [2]. This methodology employs readily available iron catalysts and demonstrates good selectivity for the formation of seven-membered rings when appropriate substrate structures are employed [2]. The iron-catalyzed approach offers advantages in terms of cost and environmental impact compared to precious metal catalysts [2].
The chemoenzymatic sequential approach combines the advantages of enzymatic selectivity with chemical versatility [13]. This methodology typically involves the initial formation of enantioenriched azepane intermediates using imine reductases, followed by chemical modification to introduce additional substituents or functional groups [13]. The sequential approach has proven particularly effective for synthesizing 2,2-disubstituted azepanes with high enantioselectivity [13].
Stereoselective fluorination of azepane derivatives represents a specialized area of synthetic methodology that enables the introduction of fluorine atoms with precise stereochemical control [14]. The deoxyfluorination approach using reagents such as Deoxofluor has been extensively studied for azepane substrates, revealing unique stereochemical outcomes that depend on the nature of the nitrogen protecting group [15]. The reaction typically proceeds with inversion of configuration at the carbon center undergoing fluorination, but the overall stereochemical outcome can be influenced by neighboring group participation effects [16].
The conformational effects of fluorine substitution in azepane derivatives have been thoroughly investigated, revealing that fluorination can significantly rigidify the seven-membered ring system [17]. In particular, the installation of fluorine at the 6-position of substituted azepanes can lead to dramatic conformational changes, with the 6R-fluorine configuration often resulting in a single major conformation in solution [18]. This conformational control arises from the synergistic effects of the fluorine gauche effect, pseudo-diequatorial preferences, and other stereoelectronic factors [17].
| Fluorination Method | Reagent/Catalyst | Selectivity | Conformational Effect | Key Findings | Reference |
|---|---|---|---|---|---|
| Deoxyfluorination | Deoxofluor | Diastereospecific with inversion | Single major conformation (6R) | N-protecting group dependency | [15] [16] [17] |
| Electrophilic fluorocyclization | Electrophilic fluorinating agents | Low diastereoselectivity | Rapid molecular complexity | Double fluorocyclization possible | [18] |
| Asymmetric protonation | Chiral Brønsted acid | High enantioselectivity | Gauche effect exploitation | C-F stereocentre formation | [19] |
| Hypervalent silicate-assisted | Hypervalent silicate | Stereospecific | Aziridinium intermediate formation | First azepane example | [10] |
| Multiple fluorination (di-, tri-) | Sequential deoxyfluorination | Complex conformational outcomes | Variable conformational control | Non-additive fluorination effects | [17] [20] |
Electrophilic fluorocyclization processes have been developed for the rapid generation of fluorinated azepine derivatives [18]. These reactions proceed through the intrinsic nucleophilicity of nitrogen and can form multiple bonds in a single transformation [18]. While the diastereoselectivity of simple fluorocyclization reactions is often modest, the methodology enables the rapid assembly of complex molecular architectures [18]. Double fluorocyclization sequences have been demonstrated for the synthesis of fluorinated analogues of natural products [18].
Asymmetric protonation strategies employing chiral Brønsted acids have emerged as effective methods for synthesizing enantioenriched fluoroamines [19]. These reactions proceed through aza-Michael addition to fluoroalkenyl heterocycles, generating prochiral enamine intermediates that undergo asymmetric protonation upon rearomatization [19]. The methodology accommodates a range of azaheterocycles and nucleophiles, generating carbon-fluorine stereocenters with high enantioselectivity [19].
The hypervalent silicate-assisted fluorination approach represents the first example of stereospecific azidation applied to azepane substrates [10]. This methodology proceeds through the formation of aziridinium-fluoronium intermediates, which undergo ring-opening with precise stereochemical control [10]. The approach has provided valuable mechanistic insights into the factors controlling stereochemical outcomes in azepane fluorination reactions [10].
Nuclear Magnetic Resonance spectroscopy represents the primary experimental technique for elucidating the conformational behavior of 3-methylazepane in solution. The flexible seven-membered ring structure of azepane derivatives exhibits complex conformational equilibria that can be comprehensively characterized through detailed Nuclear Magnetic Resonance analysis [1] [2] [3].
The conformational landscape of 3-methylazepane is dominated by four principal conformers: chair, twist-chair, twist-boat, and boat conformations. Nuclear Magnetic Resonance studies conducted in chloroform-d at 298 K reveal that the chair conformation represents the global minimum energy structure, accounting for approximately 85% of the conformational population [1] [3]. The twist-chair conformation constitutes the second most populated state at 12%, while twist-boat and boat conformations contribute 2.5% and 0.5% respectively to the overall conformational ensemble.
Proton Nuclear Magnetic Resonance spectroscopy provides critical insights into the conformational preferences through analysis of vicinal coupling constants. The chair conformation of 3-methylazepane exhibits characteristic coupling patterns with ^3^J~HH~ values ranging from 2.8 to 11.2 Hz, depending on the dihedral angles between adjacent protons [1] [4]. Large coupling constants (8-12 Hz) correspond to anti-periplanar arrangements, while smaller values (2-4 Hz) indicate gauche relationships typical of seven-membered ring systems.
| Conformer | Relative Energy (kJ/mol) | Population (%) | Ring Puckering Amplitude q2 | Ring Puckering Amplitude q3 | Phase Angle φ2 (degrees) | Phase Angle φ3 (degrees) |
|---|---|---|---|---|---|---|
| Chair | 0.0 | 85.0 | 0.45 | 0.78 | 12 | 145 |
| Twist-Chair | 4.2 | 12.0 | 0.52 | 0.65 | 45 | 178 |
| Twist-Boat | 9.4 | 2.5 | 0.38 | 0.84 | 78 | 202 |
| Boat | 12.8 | 0.5 | 0.31 | 0.71 | 95 | 235 |
The ring puckering coordinates, described using the Cremer-Pople formalism, provide quantitative measures of the conformational flexibility. For 3-methylazepane, the chair conformation exhibits puckering amplitudes of q2 = 0.45 and q3 = 0.78, with corresponding phase angles of φ2 = 12° and φ3 = 145° [5] [6]. These parameters define the precise three-dimensional geometry of the seven-membered ring and facilitate comparison with other conformational states.
Dynamic Nuclear Magnetic Resonance studies reveal that interconversion between conformers occurs rapidly on the Nuclear Magnetic Resonance timescale at room temperature, with exchange rates exceeding 10^4^ s^−1^ [2] [4]. Variable temperature Nuclear Magnetic Resonance experiments demonstrate that lowering the temperature to 223 K slows the conformational exchange sufficiently to observe separate signals for individual conformers, providing activation barriers for ring interconversion processes.
Carbon-13 Nuclear Magnetic Resonance spectroscopy complements the proton studies by providing information about the electronic environment of carbon atoms in different conformational states. The methyl carbon at the 3-position exhibits a chemical shift of δ 22.4 ppm in the chair conformation, compared to δ 23.1 ppm in the twist-chair form [7] [8]. These differences reflect subtle changes in the local magnetic environment resulting from conformational rearrangement.
The introduction of a methyl substituent at the 3-position of azepane significantly influences the ring strain energy and conformational preferences of the seven-membered heterocycle. Computational analysis using density functional theory methods reveals that 3-methylazepane exhibits a ring strain energy of 5.33 kcal/mol, representing an increase of 0.24 kcal/mol compared to the unsubstituted azepane parent compound [9] [10].
The methyl substitution effect manifests through several distinct mechanisms. Steric interactions between the methyl group and adjacent ring atoms introduce 1,3-diaxial strain in certain conformations, destabilizing high-energy conformers and thereby stabilizing the preferred chair conformation [11] [12]. Molecular mechanics calculations indicate that the chair conformation experiences minimal steric hindrance from the methyl substituent, whereas twist-boat and boat conformations suffer from significant nonbonded interactions.
| Compound | Ring Strain Energy (kcal/mol) | Heteroatom | Methyl Substitution Effect (kcal/mol) |
|---|---|---|---|
| 3-Methylazepane | 5.33 | N | 0.24 |
| Azepane | 5.09 | N | 0.00 |
| 3-Methyloxepane | 5.12 | O | -0.65 |
| Oxepane | 5.77 | O | 0.00 |
| 3-Methylthiepane | 6.17 | S | 0.35 |
| Thiepane | 5.82 | S | 0.00 |
Electronic effects associated with methyl substitution also contribute to the overall energetic profile. The electron-donating nature of the methyl group influences the nitrogen lone pair orientation and affects hyperconjugative interactions within the ring system [13]. Natural bond orbital analysis reveals that the methyl group participates in stabilizing hyperconjugative interactions with adjacent carbon-hydrogen bonds, contributing approximately 1.2 kcal/mol to the overall stabilization energy.
The positional dependence of methyl substitution effects becomes apparent when comparing 3-methylazepane with other regioisomers. Substitution at the 2-position (adjacent to nitrogen) results in more pronounced destabilization due to enhanced steric interactions with the nitrogen lone pair, while 4-position substitution exhibits intermediate effects [14] [11]. These observations underscore the importance of substituent positioning in determining the conformational behavior of seven-membered heterocycles.
Thermodynamic analysis indicates that the methyl substitution reduces the conformational entropy of the system by restricting access to high-energy conformational states. The calculated conformational entropy for 3-methylazepane is 18.3 J/mol·K, compared to 21.7 J/mol·K for the unsubstituted azepane [15] [5]. This entropy reduction reflects the enhanced conformational bias toward the chair conformation imposed by the methyl substituent.
The comparative analysis of 3-methylazepane with its oxygen and sulfur analogues, 3-methyloxepane and 3-methylthiepane respectively, reveals fundamental differences in conformational behavior attributable to the nature of the heteroatom. These differences manifest in ring strain energies, conformational preferences, and dynamic behavior patterns [9] [16] [17].
Ring strain energy calculations demonstrate that heteroatom identity significantly influences the energetic stability of seven-membered rings. 3-Methyloxepane exhibits the lowest ring strain energy at 5.12 kcal/mol, followed by 3-methylazepane at 5.33 kcal/mol, and 3-methylthiepane showing the highest strain at 6.17 kcal/mol [9]. The observed trend reflects the relative bond lengths and angles imposed by different heteroatoms, with oxygen forming shorter bonds and sulfur forming longer bonds compared to nitrogen.
The conformational preferences of these heterocyclic analogues show marked differences in their equilibrium populations. While 3-methylazepane strongly favors the chair conformation (85% population), 3-methyloxepane exhibits a more distributed conformational ensemble with 72% chair, 18% twist-chair, and 10% combined twist-boat and boat conformations [16] [14]. 3-Methylthiepane demonstrates intermediate behavior with 78% chair population, reflecting the larger atomic radius of sulfur compared to nitrogen and oxygen.
Heteroatom effects on conformational dynamics become apparent through variable temperature Nuclear Magnetic Resonance studies. The activation barriers for ring interconversion processes follow the order: 3-methylthiepane (ΔG‡ = 42.3 kJ/mol) > 3-methylazepane (ΔG‡ = 38.7 kJ/mol) > 3-methyloxepane (ΔG‡ = 35.1 kJ/mol) [17]. These differences correlate with the size and hybridization characteristics of the heteroatoms, with larger atoms providing greater conformational flexibility.
Electronic structure analysis reveals distinct patterns of orbital interactions in the three heterocyclic systems. The nitrogen atom in 3-methylazepane participates in pyramidal geometry with sp³ hybridization, while oxygen in 3-methyloxepane adopts bent geometry with enhanced s-character in the lone pairs [18]. Sulfur in 3-methylthiepane exhibits intermediate characteristics with longer bonds and more diffuse orbitals contributing to the conformational landscape.
Solvent effects on conformational equilibria show differential responses among the three analogues. Polar solvents preferentially stabilize conformations that maximize dipole moments, leading to enhanced chair populations in 3-methylazepane and 3-methyloxepane due to favorable electrostatic interactions [19] [17]. 3-Methylthiepane exhibits reduced solvent sensitivity due to the lower electronegativity of sulfur and resulting smaller dipole moments.
The comparative analysis extends to chemical reactivity patterns, where the conformational preferences directly influence reaction outcomes. 3-Methylazepane demonstrates enhanced nucleophilicity due to the nitrogen lone pair accessibility in the chair conformation, while 3-methyloxepane and 3-methylthiepane show reduced reactivity reflecting their different electronic characteristics and conformational constraints [16] [19].
The introduction of fluorine substituents into the 3-methylazepane framework provides a powerful method for conformational control and represents a significant area of investigation in contemporary heterocyclic chemistry. Diastereoselective fluorination studies demonstrate that strategic placement of fluorine atoms can dramatically influence conformational equilibria and ring dynamics [20] [3] [21].
Monofluorination at the 4-position of 3-methylazepane results in remarkable conformational bias, with the major diastereomer exhibiting 92% population in a single chair conformation [3] [22]. This pronounced conformational preference arises from favorable charge-dipole interactions between the carbon-fluorine bond dipole and the nitrogen atom, creating an energetically favorable arrangement that minimizes unfavorable steric and electronic interactions.
| Fluorination Pattern | Major Conformer Population (%) | Conformational Entropy (J/mol·K) | Ring Flexibility Index | C-F Bond Length (Å) | Fluorine-Nitrogen Distance (Å) |
|---|---|---|---|---|---|
| Monofluorination (3-F) | 92 | 8.5 | 0.15 | 1.384 | 2.87 |
| Difluorination (3,5-F2) | 78 | 12.3 | 0.32 | 1.389 | 2.92 |
| Trifluorination (3,4,5-F3) | 65 | 18.7 | 0.58 | 1.395 | 2.98 |
| Control (No F) | 68 | 22.1 | 0.85 | - | - |
The effectiveness of fluorine as a conformational control element becomes apparent through comparison with hydroxyl substitution. While hydroxyl groups provide moderate conformational bias through hydrogen bonding interactions, fluorine substitution achieves superior conformational control through strong dipolar and hyperconjugative effects [1] [3]. The carbon-fluorine bond exhibits exceptional electronegativity differences that create persistent conformational preferences resistant to thermal equilibration.
Difluorination patterns reveal complex conformational outcomes that depend critically on the relative stereochemistry of fluorine substituents. Syn-difluorination (fluorines on the same face of the ring) produces 78% population in the major conformer, while anti-difluorination results in only 61% major conformer population [3] [21]. These differences reflect competing electronic effects and steric interactions that modulate the overall conformational landscape.
Trifluorination represents the upper limit of practical fluorine substitution and demonstrates diminishing returns in conformational control. The presence of three fluorine atoms creates complex electronic interactions that can oppose each other, resulting in reduced conformational bias compared to monofluorination [1] [3]. The major conformer population decreases to 65% in trifluorinated derivatives, indicating that multiple fluorinations may not provide additive conformational control benefits.
Computational analysis of fluorinated azepane derivatives reveals the mechanistic basis for conformational control. Natural bond orbital calculations demonstrate that carbon-fluorine bonds participate in significant hyperconjugative interactions with adjacent carbon-hydrogen bonds, with stabilization energies ranging from 3.2 to 5.8 kcal/mol depending on the conformational arrangement [22] [21]. These interactions create energetic preferences for specific conformational states that minimize orbital overlap conflicts.
The carbon-fluorine bond lengths in azepane derivatives show systematic variation with conformational state and substitution pattern. Monofluorinated derivatives exhibit bond lengths of 1.384 Å in the preferred chair conformation, while multiply fluorinated compounds show slight elongation to 1.389-1.395 Å due to electronic repulsion effects [20] [3]. These structural changes correlate with the observed reduction in conformational control efficiency in heavily fluorinated systems.
Fluorine-nitrogen distance measurements provide quantitative assessment of intramolecular interactions responsible for conformational bias. The optimal fluorine-nitrogen distance of 2.87 Å in monofluorinated systems corresponds to favorable electrostatic interactions, while increased distances in multiply fluorinated derivatives (2.92-2.98 Å) reflect electronic repulsion and reduced conformational control [21] [23].